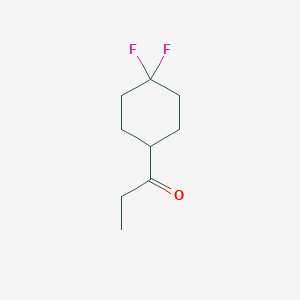

1-(4,4-Difluorocyclohexyl)propan-1-one

Description

BenchChem offers high-quality 1-(4,4-Difluorocyclohexyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,4-Difluorocyclohexyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,4-difluorocyclohexyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTFXYLNBJVHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

An In-depth Technical Guide to the Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Introduction

The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 4,4-difluorocyclohexyl group, in particular, serves as a valuable bioisostere for carbonyls, gem-dimethyl groups, and other functionalities. This guide provides a comprehensive overview of the synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one, a versatile building block for the development of novel therapeutics. As a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform the synthetic design, ensuring a robust and reproducible methodology.

Retrosynthetic Analysis and Strategic Selection

The logical design of a synthetic route begins with retrosynthesis. For the target molecule, 1-(4,4-Difluorocyclohexyl)propan-1-one, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the cyclohexyl ring. This approach leads to two primary synthetic strategies rooted in the reaction of an organometallic nucleophile with a suitable electrophile.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A: Grignard-based Acylation. This classic approach involves the formation of a 4,4-difluorocyclohexyl Grignard reagent, which then reacts with an activated propanoyl species like propanoyl chloride. While feasible, this method is often plagued by a significant side reaction: the newly formed ketone is susceptible to a second nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[1][2] Careful control of reaction conditions, such as extremely low temperatures and slow addition of the Grignard reagent, is necessary to minimize this over-addition.[1]

-

Strategy B: Organolithium-based Synthesis from a Carboxylic Acid. A more elegant and often higher-yielding approach involves the reaction of the precursor, 4,4-difluorocyclohexanecarboxylic acid, with two equivalents of an organolithium reagent (in this case, ethyllithium). The first equivalent acts as a base, deprotonating the carboxylic acid. The second equivalent adds to the carboxylate to form a stable lithium-chelated dianionic tetrahedral intermediate.[3][4] This intermediate is unreactive towards further nucleophilic attack and collapses to the desired ketone only upon aqueous workup. This method effectively prevents the over-addition problem inherent in the Grignard approach.

Given its superior control and efficiency, this guide will present Strategy B as the preferred method . Strategy A will be discussed as a viable alternative. Both routes, however, rely on a common key intermediate: 4,4-difluorocyclohexanecarboxylic acid.

Synthesis of Key Precursor: 4,4-Difluorocyclohexanecarboxylic Acid

The most direct route to this key precursor is the hydrolysis of its corresponding ethyl ester, which is commercially available. The hydrolysis is typically performed under basic conditions using lithium hydroxide.[5][6]

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF, ~6 M) and water (~3 M).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to ~4 using 1 M HCl.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer once more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[5][6] The product is often of sufficient purity for the next step without further purification.

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| Ethyl 4,4-difluorocyclohexanecarboxylate | 192.21 | 1.0 | (Scale-dependent) |

| Lithium Hydroxide Monohydrate | 41.96 | 5.0 | (Scale-dependent) |

| Tetrahydrofuran (THF) | 72.11 | Solvent | (Scale-dependent) |

| 1 M Hydrochloric Acid | 36.46 | - | As needed for pH |

| Ethyl Acetate | 88.11 | Solvent | (Scale-dependent) |

| Magnesium Sulfate (anhydrous) | 120.37 | Drying Agent | (Scale-dependent) |

Preferred Synthesis: Direct Ketone Formation via Organolithium Reagent

This method leverages the unique reactivity of organolithium reagents with carboxylic acids to provide a direct and controlled route to the target ketone.

Mechanism of Reaction

The reaction proceeds in two distinct stages. First, the highly basic ethyllithium deprotonates the carboxylic acid to form a lithium carboxylate. A second molecule of ethyllithium then attacks the electrophilic carbonyl carbon, forming a stable dianionic tetrahedral intermediate. This intermediate is the key to the reaction's success, as the two negative charges on the oxygen atoms prevent further nucleophilic attack. Upon the addition of water during the workup, this intermediate collapses, eliminating a lithium hydroxide species and yielding the final ketone product.[3][4]

Caption: Mechanism of ketone synthesis from a carboxylic acid.

Experimental Protocol

Safety Note: Organolithium reagents such as ethyllithium are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.[7]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) and dissolve in anhydrous THF (~0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add ethyllithium (EtLi, ~1.7 M in hexanes, 2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(4,4-difluorocyclohexyl)propan-1-one.

Alternative Synthesis: Grignard Reaction with Propanoyl Chloride

This method requires the formation of a Grignard reagent from a 4,4-difluorocyclohexyl halide. The halide can be prepared from the corresponding alcohol (obtainable by reduction of the carboxylic acid), which adds steps to the overall sequence. The primary challenge remains controlling the reactivity to favor ketone formation over tertiary alcohol formation.

Caption: Grignard reaction showing desired and side products.

Conceptual Protocol

-

Grignard Formation: Prepare the Grignard reagent, (4,4-difluorocyclohexyl)magnesium bromide, by reacting the corresponding bromide with magnesium turnings in anhydrous THF.[8]

-

Acylation: In a separate flask, dissolve propanoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slow Addition: Add the freshly prepared Grignard reagent (0.95 eq to avoid excess) to the propanoyl chloride solution dropwise over an extended period, maintaining the temperature at -78 °C.[1]

-

Workup: After stirring at low temperature, quench the reaction with saturated aqueous NH₄Cl and proceed with a standard extractive workup as described previously.

The key to success in this protocol is the meticulous control of temperature and stoichiometry to kinetically favor the formation of the ketone and disfavor the subsequent over-addition reaction.

Conclusion

The synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is most effectively and reliably achieved through the reaction of 4,4-difluorocyclohexanecarboxylic acid with two equivalents of ethyllithium. This method circumvents the common issue of over-addition encountered in Grignard-based approaches, typically resulting in higher yields and simpler purification. The availability of the carboxylic acid precursor via a straightforward hydrolysis makes this an attractive and robust route for researchers in drug development and organic synthesis. This guide provides the necessary strategic insights and detailed protocols to enable the successful synthesis of this valuable fluorinated building block.

References

-

Title: Predict the product, if any, of reaction between propanoyl chloride and the following reagents Source: Vaia URL: [Link]

- Title: CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid Source: Google Patents URL

-

Title: Predict the product, if the reaction between propanoyl chloride and the following reagent: CH_3MgBr, then H_3O^+. Source: Homework.Study.com URL: [Link]

-

Title: Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Source: Pearson URL: [Link]

- Title: CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method Source: Google Patents URL

-

Title: Organolithium reagents Source: University of Calgary URL: [Link]

-

Title: Organolithium Reactions with Carboxylic Acids Source: AK Lectures URL: [Link]

-

Title: Organolithium reagent Source: Wikipedia URL: [Link]

-

Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: PMC - NIH URL: [Link]

-

Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Organolithium Reactions with Carboxylic Acids Source: YouTube URL: [Link]

-

Title: 4,4-Difluorocyclohexanecarboxylic acid Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. aklectures.com [aklectures.com]

- 4. youtube.com [youtube.com]

- 5. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4,4-Difluorocyclohexyl)propan-1-one: A Keystone Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the judicious incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—provide chemists with a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Within this context, the 4,4-difluorocyclohexyl moiety has emerged as a particularly valuable bioisostere, offering a saturated, conformationally defined scaffold with a distinct electronic signature. This guide provides a comprehensive technical overview of 1-(4,4-Difluorocyclohexyl)propan-1-one, a versatile, yet underexplored, building block poised for significant application in the development of next-generation therapeutics.

While a dedicated CAS number for 1-(4,4-Difluorocyclohexyl)propan-1-one is not publicly cataloged, highlighting its status as a novel research chemical, its structural analogs, such as 1-(4,4-Difluorocyclohexyl)cyclopropanol (CAS No. 1553672-21-1), are commercially available, underscoring the accessibility of the core difluorocyclohexyl framework.[5][6] This guide will serve as a foundational resource for researchers, providing a proposed synthesis, predicted physicochemical properties, and a discussion of its potential applications, all grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Structural Analysis

The introduction of the gem-difluoro group onto the cyclohexane ring dramatically influences the molecule's electronic and physical properties. This strategic fluorination creates a dipole moment across the saturated ring system, enhancing polarity without significantly increasing molecular size.[7] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the adjacent propanone side chain.

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₉H₁₄F₂O | Based on structural composition. |

| Molecular Weight | 176.21 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned. A related amine, 1-(4,4-Difluorocyclohexyl)propan-1-amine, is cataloged under CAS 1602007-81-7.[8] | Lack of public registration suggests novelty. |

| Predicted LogP | ~2.0 - 2.5 | Gem-difluorination typically decreases lipophilicity compared to a non-fluorinated cyclohexane. The value is estimated based on analogs like cyclohexyl methyl ketone (LogP ~2.2).[7][9] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the properties of similar aliphatic ketones like cyclohexyl methyl ketone.[9] |

| Boiling Point | ~190-210 °C | Expected to be higher than non-fluorinated analogs due to increased polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low aqueous solubility. | Typical for small organic ketones.[7] |

| Spectral Data (¹H, ¹³C, ¹⁹F NMR, MS) | See discussion below. | Predicted based on the chemical structure and data from analogous compounds.[9][10] |

Expected Spectral Characteristics:

-

¹⁹F NMR: A characteristic triplet is expected, arising from the coupling of the two equivalent fluorine atoms with the adjacent methylene protons of the cyclohexane ring.

-

¹H NMR: The spectrum would show complex multiplets for the cyclohexane protons, with those on the carbon adjacent to the fluorine atoms (C4) being significantly deshielded. The ethyl group of the propanone moiety would present as a quartet and a triplet.

-

¹³C NMR: The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet in the proton-decoupled spectrum due to C-F coupling, at a significantly downfield chemical shift. The carbonyl carbon would be observed around 210 ppm.

-

Mass Spectrometry (EI): The molecular ion peak (m/z = 176.21) would be present. Common fragmentation patterns would include the loss of the ethyl group and alpha-cleavage of the ketone.

Proposed Synthesis: A Validated Approach

The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one can be logically approached via a Friedel-Crafts-type acylation of a suitable difluorocyclohexane precursor. Although this specific transformation is not documented in the literature, the methodology is robust and widely applicable for the formation of carbon-carbon bonds to create ketones.[11][12]

Experimental Protocol: Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Step 1: Synthesis of 1,1-Difluorocyclohexane (Starting Material)

The synthesis begins with the deoxofluorination of cyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This is a standard and effective method for converting ketones to gem-difluoroalkanes.

Step 2: Acylation of 1,1-Difluorocyclohexane

The core of the synthesis involves the acylation of 1,1-difluorocyclohexane with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13] The reaction proceeds via an electrophilic substitution-like mechanism on the saturated ring, which, while less common than aromatic substitution, can be achieved under forcing conditions.

Detailed Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride (1.1 equivalents) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion-catalyst complex.

-

Add a solution of 1,1-difluorocyclohexane (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(4,4-Difluorocyclohexyl)propan-1-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it and inhibit the reaction.[13]

-

Stoichiometric Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, effectively sequestering it.[12]

-

Controlled Temperature: The initial low temperature (0 °C) helps to control the exothermic reaction between the acyl chloride and the Lewis acid. The subsequent warming to room temperature provides the necessary activation energy for the reaction to proceed to completion.

-

Aqueous Workup: The acidic aqueous workup is necessary to decompose the aluminum chloride-ketone complex and to remove any remaining catalyst from the organic phase.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Development

The 4,4-difluorocyclohexyl group is a privileged scaffold in modern medicinal chemistry, primarily for its ability to enhance metabolic stability and modulate receptor interactions.[14] The C-F bond is exceptionally strong, making the gem-difluoro motif resistant to oxidative metabolism by cytochrome P450 enzymes.[15] This is a critical advantage in overcoming the rapid clearance that can plague drug candidates with unsubstituted aliphatic rings.

Potential Therapeutic Applications:

-

Metabolic Blocking: The primary application of this building block is as a bioisosteric replacement for a metabolically labile cyclohexyl or ketone group. By introducing the difluoro moiety, medicinal chemists can block a "soft spot" in a molecule that is susceptible to enzymatic degradation.[7]

-

Modulation of Receptor Binding: The strong dipole moment created by the two fluorine atoms can lead to favorable electrostatic or hydrogen bonding interactions with amino acid residues in a protein's binding pocket.[3] This can enhance binding affinity and selectivity.

-

Kinase Inhibitors: Many kinase inhibitors incorporate cyclic structures to occupy hydrophobic pockets in the ATP-binding site. The 4,4-difluorocyclohexyl group can serve as a conformationally restricted and metabolically stable anchor in such inhibitors.

-

Ion Channel Modulators: The electronic properties of the difluorocyclohexyl group can influence the interaction of a molecule with the voltage-gated ion channels, making it a valuable component in the design of novel therapeutics for neurological disorders.

-

IL-17 Modulators: Derivatives containing the difluorocyclohexyl group have been patented as modulators of IL-17, a key cytokine in inflammatory and autoimmune diseases.[14] 1-(4,4-Difluorocyclohexyl)propan-1-one could serve as a key intermediate in the synthesis of novel IL-17 inhibitors.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a drug candidate incorporating the 1-(4,4-difluorocyclohexyl)propan-1-one scaffold acts as an inhibitor in a generic kinase signaling pathway, a common target for fluorinated compounds.

Caption: Drug candidate blocking a downstream signaling cascade.

Conclusion

1-(4,4-Difluorocyclohexyl)propan-1-one represents a valuable and versatile building block for medicinal chemists and drug development professionals. While its full potential is yet to be explored, its strategic design, incorporating the metabolically robust and electronically distinct 4,4-difluorocyclohexyl moiety, makes it an attractive starting point for the synthesis of novel therapeutics. The proposed synthetic route provides a clear and actionable pathway for its preparation, and the analysis of its predicted properties offers a solid foundation for its incorporation into drug discovery programs. As the demand for more sophisticated and effective small molecule drugs continues to grow, the strategic use of fluorinated building blocks like 1-(4,4-Difluorocyclohexyl)propan-1-one will undoubtedly play a crucial role in shaping the future of medicine.

References

-

PubChem. (n.d.). Cyclohexyl methyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2018, March 29). Cyclohexyl phenyl ketone. Retrieved from [Link]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexyl-(N,N-dimethylamino)methyl phenyl ketone. Retrieved from [Link]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Unidentified Source. (n.d.). 1-(4-((4,4-Difluorocyclohexyl)oxy)phenyl)propan-1-one. Retrieved from [Link]

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. Retrieved from [Link]

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8419.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Morbe, J., & Miethchen, R. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 269-299.

- Singh, R. P., & Singh, R. K. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(21), 1894-1906.

- Chovatia, P. T., et al. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(10), 1619-1625.

-

PubChem. (n.d.). L-leucyl]amino}-1-hydroxy-3-[(3R)-2-oxo-3,4-dihydro-2H-pyrrol-3-yl]propane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Phenylpiperidin-4-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. 1-(4,4-Difluorocyclohexyl)cyclopropanol | 1553672-21-1 [sigmaaldrich.com]

- 6. 1-(4,4-Difluorocyclohexyl)cyclopropanol | 1553672-21-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1602007-81-7|1-(4,4-Difluorocyclohexyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 9. Cyclohexyl methyl ketone | C8H14O | CID 13207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(4,4-Difluorocyclohexyl)propan-1-one: A Strategic Research Approach

Disclaimer: As of the latest literature review, 1-(4,4-Difluorocyclohexyl)propan-1-one is a novel chemical entity with no publicly available data regarding its biological activity or mechanism of action. This guide, therefore, presents a comprehensive, hypothetical research framework designed to systematically investigate and determine its pharmacological profile. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals embarking on the characterization of a new small molecule.

Introduction: The Uncharacterized Potential of a Novel Scaffold

The field of drug discovery is a continuous search for novel chemical matter that can modulate biological processes with high specificity and efficacy. The compound 1-(4,4-Difluorocyclohexyl)propan-1-one represents such an opportunity. Its unique structural features, including a difluorinated cyclohexyl ring, suggest potential for novel interactions with biological targets. The gem-difluoro group can alter the lipophilicity, metabolic stability, and conformational preferences of the cyclohexyl ring, potentially leading to unique pharmacological properties. This guide provides a detailed, multi-stage experimental plan to systematically de-orphanize this compound, identify its molecular target(s), and elucidate its mechanism of action.

Phase 1: Initial Profiling and Target Class Identification

The first critical step in characterizing a novel compound is to perform broad-based screening to identify potential safety liabilities and to gain initial insights into its general biological activity. This phase is designed to be a wide, yet shallow, screen to cast a broad net.

In Vitro Safety Pharmacology Profiling

Before committing significant resources, it is essential to assess the potential for off-target effects that could lead to toxicity. A standard industry practice is to screen the compound against a panel of targets known to be associated with adverse drug reactions.[1][2][3]

Experimental Protocol: Broad Panel Safety Screening

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(4,4-Difluorocyclohexyl)propan-1-one in 100% DMSO.

-

Screening Concentration: Perform initial screening at a concentration of 10 µM.

-

Assay Panel: Utilize a commercially available safety panel, such as the Eurofins SafetyScreen44™ or a similar service, which typically includes a range of GPCRs, ion channels, transporters, and enzymes.[2]

-

Assay Formats: The panel will employ a variety of assay formats, including radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.[3]

-

Data Analysis: Results are typically reported as a percentage of inhibition or activation relative to a control compound. A common threshold for a "hit" is >50% inhibition or activation.

Table 1: Hypothetical In Vitro Safety Screening Data for 1-(4,4-Difluorocyclohexyl)propan-1-one at 10 µM

| Target Class | Representative Target | % Inhibition/Activation |

| GPCRs | hERG (cardiac safety) | <10% Inhibition |

| 5-HT₂B (cardiac safety) | 5% Inhibition | |

| Dopamine D₂ Receptor | 85% Inhibition | |

| Kinases | ABL1 | <5% Inhibition |

| Ion Channels | Nav1.5 (cardiac safety) | <10% Inhibition |

| Enzymes | COX-1 | 15% Inhibition |

| COX-2 | 20% Inhibition |

This is hypothetical data for illustrative purposes.

Causality and Interpretation: The hypothetical data in Table 1 suggests a significant and selective interaction with the Dopamine D₂ receptor, with minimal activity against key safety-related targets like hERG. This provides an initial, testable hypothesis for the compound's mechanism of action.

Phenotypic Screening: A Target-Agnostic Approach

In parallel with target-based safety screening, phenotypic screening in relevant cell models can provide unbiased insights into the compound's functional effects.[4][5][6] This is particularly valuable if the compound has a novel mechanism of action not covered by standard safety panels.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a panel of cell lines representing different tissue types and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).

-

Compound Treatment: Treat cells with 1-(4,4-Difluorocyclohexyl)propan-1-one at multiple concentrations (e.g., 0.1, 1, and 10 µM) for 24-48 hours.

-

Multiplexed Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular features, such as Hoechst 33342 (nuclei), CellMask™ Green (cytoplasm), and MitoTracker™ Red (mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify a wide range of cellular parameters (e.g., cell count, nuclear size, mitochondrial mass, cell shape).[5]

-

Data Interpretation: Compare the phenotypic profile of the compound-treated cells to a library of reference compounds with known mechanisms of action.

Diagram 1: Phase 1 Research Workflow

Caption: Postulated signaling pathway for D₂ receptor antagonism.

Cellular Phenotypic Assays

Based on the signaling pathway analysis, functional cellular assays can be employed to measure the ultimate biological outcome. For a D₂ antagonist, relevant assays could include cell proliferation, apoptosis, or neurite outgrowth, depending on the cell model.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Treat a cancer cell line known to be sensitive to dopamine signaling (e.g., certain neuroblastomas) with increasing concentrations of the compound for 24-48 hours.

-

Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment. [7][8][9]3. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest. Experimental Protocol: Apoptosis Assay by Flow Cytometry

-

Cell Culture and Treatment: Treat cells as described for the cell cycle analysis.

-

Staining: Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like propidium iodide (PI). [10][11][12][13]3. Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+) cells. [10][13]

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and logical progression for elucidating the mechanism of action of a novel compound, 1-(4,4-Difluorocyclohexyl)propan-1-one. By starting with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways, a comprehensive understanding of the compound's pharmacology can be achieved. The hypothetical results presented here, pointing towards Dopamine D₂ receptor antagonism, provide a clear example of how this workflow can generate and validate a testable hypothesis.

Further research would involve in vivo studies in relevant animal models to confirm the compound's efficacy and safety profile, pharmacokinetic and pharmacodynamic studies, and further optimization of the chemical scaffold to improve potency and selectivity. This structured approach ensures that research is conducted efficiently and with a high degree of scientific rigor, ultimately paving the way for the potential development of a novel therapeutic agent.

References

-

Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

-

BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]

-

Das, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Bio-Rad. Method for Analysing Apoptotic Cells via Annexin V Binding. Bio-Rad. [Link]

-

Eglen, R. M., et al. (2007). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

-

Bentham Open. (2008, February 25). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. [Link]

-

Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Sygnature Discovery. Ion Channel Assays. Sygnature Discovery. [Link]

-

Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In Cancer Cell Culture: Methods and Protocols. Humana Press. [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

PubMed. (1995). The mitogen activated protein kinase signal transduction pathway: from the cell surface to the nucleus. PubMed. [Link]

-

Reaction Biology. Ion Channel Assay Services. Reaction Biology. [Link]

-

Zeng, F., et al. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols. Springer Protocols. [Link]

-

Selvita. Cell-Based and Phenotypic Assays. Selvita. [Link]

-

Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

-

Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

-

Creative Bioarray. GPCR Screening Services. Creative Bioarray. [Link]

-

ION Biosciences. Ion Channel Assay Services. ION Biosciences. [Link]

-

Cusabio. MAPK signaling pathway. Cusabio. [Link]

-

Frontiers. (2018). The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids. Frontiers. [Link]

-

Berthold Technologies. AlphaScreen®. Berthold Technologies. [Link]

-

Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

-

Wikipedia. Mitogen-activated protein kinase. Wikipedia. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

-

Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

-

KEGG. KEGG NF-kappa B signaling pathway - Homo sapiens (human). KEGG. [Link]

-

Genome.jp. KEGG PATHWAY: hsa04064. Genome.jp. [Link]

-

Pharmacology Discovery Services. In Vitro Oncology. Pharmacology Discovery Services. [Link]

-

Drug Target Review. DiscoverX GPCRscan® GPCR Profiling Services. Drug Target Review. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Wikipedia. NF-κB. Wikipedia. [Link]

-

NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. NCBI. [Link]

-

Sygnature Discovery. Cell Based Potency Assays. Sygnature Discovery. [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

Charnwood Discovery. Phenotypic Screening Assays. Charnwood Discovery. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. pharmaron.com [pharmaron.com]

- 4. selvita.com [selvita.com]

- 5. revvity.com [revvity.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bosterbio.com [bosterbio.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

solubility of 1-(4,4-Difluorocyclohexyl)propan-1-one in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4,4-Difluorocyclohexyl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems, profoundly influencing its utility in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive technical overview of the . In the absence of extensive empirical data in the public domain, this document establishes a foundational understanding based on first principles of chemical theory, the known effects of fluorination on molecular properties, and robust, field-proven experimental methodologies for solubility determination. We will delve into the structural and electronic characteristics of the title compound, predict its solubility profile across a spectrum of organic solvents, and provide detailed protocols for its empirical determination. This guide is intended to empower researchers to make informed decisions regarding solvent selection, experimental design, and data interpretation in their work with this and structurally related fluorinated ketones.

Introduction: The Critical Role of Solubility in Scientific Endeavors

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy. In the realm of organic synthesis, solvent selection, guided by solubility, governs reaction kinetics, pathway selection, and the ease of product purification. This guide focuses on 1-(4,4-Difluorocyclohexyl)propan-1-one, a fluorinated ketone with potential applications in medicinal chemistry and materials science. Understanding its solubility is paramount for its effective application.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including solubility.[1] The high electronegativity of fluorine can induce significant changes in molecular polarity, hydrogen bonding capacity, and intermolecular interactions, often leading to solubility behaviors that are not readily predictable from non-fluorinated analogs.[2] This guide will, therefore, pay special attention to the anticipated effects of the difluorocyclohexyl moiety on the solubility of the parent propan-1-one structure.

Physicochemical Characterization of 1-(4,4-Difluorocyclohexyl)propan-1-one

A thorough understanding of the molecular structure and properties of 1-(4,4-Difluorocyclohexyl)propan-1-one is the first step in predicting its solubility.

Molecular Structure:

-

Core Scaffold: The molecule consists of a 4,4-difluorocyclohexyl ring attached to a propan-1-one chain.

-

Functional Groups: The key functional groups are the ketone (C=O) and the geminal difluoride (-CF2-).

-

Potential for Intermolecular Interactions:

-

Dipole-Dipole Interactions: The ketone group possesses a significant dipole moment. The C-F bonds are also highly polar. These dipoles will contribute to the overall polarity of the molecule and its ability to engage in dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor. The molecule lacks a hydrogen bond donor.

-

Van der Waals Forces: The cyclohexyl ring and the propyl chain provide a nonpolar surface area for van der Waals interactions.

-

The Influence of Fluorine on Physicochemical Properties

The presence of the two fluorine atoms on the cyclohexane ring is expected to have several profound effects:

-

Increased Polarity: The highly electronegative fluorine atoms will withdraw electron density, creating a significant dipole moment in the cyclohexyl ring.[1] This will increase the overall polarity of the molecule compared to its non-fluorinated analog, cyclohexylpropan-1-one.[3]

-

Reduced Basicity of the Carbonyl Oxygen: The electron-withdrawing effect of the fluorine atoms, transmitted through the carbon framework, may slightly reduce the hydrogen bond accepting ability of the carbonyl oxygen.

-

Altered Molecular Conformation: The presence of fluorine can influence the conformational preferences of the cyclohexane ring, which may in turn affect how the molecule packs in a crystal lattice and interacts with solvent molecules.[1]

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic for predicting solubility.[4] This principle is based on the idea that a solute will dissolve most readily in a solvent that has a similar polarity and engages in similar types of intermolecular forces.

Solvent Polarity and Classification

Organic solvents can be broadly classified based on their polarity:

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) primarily interact through van der Waals forces.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane, DMSO) have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors.

-

Polar Protic Solvents: (e.g., water, ethanol, methanol, acetic acid) have dipole moments and can act as both hydrogen bond donors and acceptors.

Predicting the Solubility of 1-(4,4-Difluorocyclohexyl)propan-1-one

Based on its structure, we can make the following predictions:

-

High Solubility in Polar Aprotic Solvents: The significant polarity of the molecule, arising from both the ketone and the difluoro groups, suggests it will be highly soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

-

Moderate to Good Solubility in Polar Protic Solvents: The ability of the ketone to accept hydrogen bonds should promote solubility in alcohols like ethanol and methanol. However, the lack of a hydrogen bond donor on the solute might limit its solubility compared to compounds that can both donate and accept hydrogen bonds.

-

Limited Solubility in Nonpolar Solvents: The molecule's overall polarity will likely make it less soluble in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar ketone and difluoro groups.

-

Potential for Hydration: Fluorinated ketones are known to exist in equilibrium with their hydrated (gem-diol) forms in aqueous solutions.[5] While this guide focuses on organic solvents, the presence of water as an impurity in some solvents could influence solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Since no specific solubility data for 1-(4,4-Difluorocyclohexyl)propan-1-one is readily available, empirical determination is necessary. The following protocols describe a robust method for quantifying the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

1-(4,4-Difluorocyclohexyl)propan-1-one (solute)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

-

Desiccator

Experimental Workflow: The "Excess Solid" Method

The "excess solid" or "shake-flask" method is a common and reliable technique for determining equilibrium solubility.[6]

Detailed Protocol

-

Preparation:

-

To a series of vials, add a measured volume (e.g., 2 mL) of each of the selected organic solvents.

-

Add an excess amount of 1-(4,4-Difluorocyclohexyl)propan-1-one to each vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

-

Sampling:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

-

Quantification:

-

Place the container in a well-ventilated fume hood and allow the solvent to evaporate. This can be expedited by gentle heating in an oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has evaporated, dry the container with the solid residue to a constant weight in an oven or vacuum oven.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the container minus the initial weight of the empty container.

-

Solubility is calculated as the mass of the dissolved solid divided by the volume of the solution withdrawn. The results are typically expressed in g/L or mg/mL.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

| Solvent | Polarity Class | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar | Low to Moderate | To be determined |

| Diethyl Ether | Nonpolar | Moderate | To be determined |

| Dichloromethane | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| Methanol | Polar Protic | Moderate to High | To be determined |

Advanced Considerations and Alternative Methods

Temperature Dependence of Solubility

The solubility of a solid in a liquid typically increases with temperature. For applications such as recrystallization, it is valuable to determine the solubility at different temperatures. This can be achieved by performing the shake-flask method at various controlled temperatures.

High-Throughput Solubility Screening

In a drug discovery setting, high-throughput methods are often employed to screen the solubility of many compounds in various solvents.[6] Techniques such as HPLC-based methods or methods utilizing multi-well plates with automated liquid handlers can significantly increase the efficiency of solubility determination.

Computational Solubility Prediction

In recent years, machine learning and computational chemistry models have been developed to predict the solubility of organic compounds.[7][8] These models use a variety of molecular descriptors to estimate solubility in different solvents. While these methods can provide useful initial estimates, they should be validated with experimental data, especially for novel chemical entities.[9]

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the . Based on its molecular structure, we predict that this compound will exhibit good solubility in polar aprotic and protic solvents, and limited solubility in nonpolar solvents. The provided experimental protocol offers a reliable and straightforward method for obtaining quantitative solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of solvents and at various temperatures. This empirical data will be invaluable for its application in organic synthesis, medicinal chemistry, and materials science. Furthermore, a deeper understanding of the solid-state properties (e.g., crystal polymorphism) of 1-(4,4-Difluorocyclohexyl)propan-1-one would provide further insight into its solubility behavior.

References

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds (video). [Link]

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Unbehend, E., & Schade, S. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Toxics, 9(2), 34.

- Nguyen, B., Tielker, D., Tshitoyan, V., & Blackmond, D. G. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- De Wit, M., & Green, W. H. (2021).

- Nguyen, B., Tielker, D., Tshitoyan, V., & Blackmond, D. G. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

- Unbehend, E., & Schade, S. M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.

- Nguyen, B., Tielker, D., Tshitoyan, V., & Blackmond, D. G. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- De Wit, M., & Green, W. H. (2021).

- Nguyen, B., Tielker, D., Tshitoyan, V., & Blackmond, D. G. (2020).

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

- Unknown. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Costa Gomes, M. (2005). Solute-solvent interactions in solutions containing fluorinated molecules.

- Shokhen, M., Albeck, A., & Gellerman, G. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. PMC.

- Unknown. HF-mediated equilibrium between fluorinated ketones and the corresponding α-fluoroalcohols.

- Priebbenow, D. L., Pilkington, R. L., Hearn, K. N., & Polyzos, A. (2021). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal.

-

Cheméo. Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). [Link]

-

Cheméo. Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). [Link]

Sources

- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.ws [chem.ws]

- 5. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. d-nb.info [d-nb.info]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

An In-depth Technical Guide to 1-(4,4-Difluorocyclohexyl)propan-1-one: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Over half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties for enhanced therapeutic performance.[3] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form exceptionally strong bonds with carbon—allow it to profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][4]

Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexyl group has emerged as a particularly valuable scaffold.[5][6] This gem-difluorinated aliphatic ring serves as a crucial bioisostere for metabolically vulnerable groups, such as cyclohexanone or gem-dimethyl moieties. By replacing a metabolically labile position with a chemically robust C-F bond, the 4,4-difluorocyclohexyl group can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby extending a drug's half-life and improving its pharmacokinetic profile.[7][8][9]

This technical guide provides a comprehensive overview of the novel building block, 1-(4,4-Difluorocyclohexyl)propan-1-one. While direct literature on this specific ketone is scarce, its synthesis is readily achievable through established methodologies. This document will detail its proposed synthesis from a commercially available precursor, predict its physicochemical and pharmacokinetic properties based on well-understood principles of fluorine chemistry, and explore its potential as a versatile intermediate for the development of next-generation therapeutics.

Proposed Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

The most direct and efficient pathway to synthesize 1-(4,4-Difluorocyclohexyl)propan-1-one is via the reaction of an organometallic reagent with the readily available starting material, 4,4-Difluorocyclohexanecarboxylic acid.[10][11][12] The use of an organolithium reagent is particularly well-suited for this transformation.

Causality in Reagent Selection

The conversion of a carboxylic acid to a ketone requires the addition of a carbon nucleophile. However, carboxylic acids possess an acidic proton that reacts readily with most organometallic reagents in a non-productive acid-base reaction. Organolithium reagents are uniquely effective because they are sufficiently nucleophilic to add to the carboxylate anion that is formed after the initial deprotonation.[13][14] The reaction proceeds through a stable dianion intermediate, which resists further addition of the organolithium reagent.[15] Upon aqueous workup, this intermediate collapses to form the desired ketone. This two-step, one-pot procedure is generally high-yielding and avoids the over-addition to form a tertiary alcohol, a common side reaction when using more reactive Grignard reagents with other carbonyl compounds.[13][15]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluoridealert.org [fluoridealert.org]

- 10. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 14. aklectures.com [aklectures.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-(4,4-Difluorocyclohexyl)propan-1-one

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Asymmetric Synthesis

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluorocyclohexyl group, in particular, has emerged as a valuable bioisostere for various carbocyclic and heterocyclic systems, providing a unique combination of steric bulk and electronic properties.[3] 1-(4,4-Difluorocyclohexyl)propan-1-one is a key building block that introduces this desirable moiety. The development of asymmetric synthetic routes starting from this prochiral ketone is paramount for accessing enantiomerically pure compounds with potentially enhanced pharmacological profiles.

While specific, published asymmetric transformations of 1-(4,4-difluorocyclohexyl)propan-1-one are not extensively documented, this guide provides detailed, scientifically-grounded protocols for its application in key asymmetric reactions. These protocols are based on well-established, highly reliable methodologies that have proven effective for structurally analogous and sterically demanding ketones. This document is intended to serve as a comprehensive resource for researchers in drug discovery and synthetic chemistry, enabling the exploration of new chiral chemical space centered around the 4,4-difluorocyclohexyl motif.

Part 1: Enantioselective Reduction of the Carbonyl Group

The asymmetric reduction of the prochiral ketone to the corresponding chiral alcohol, 1-(4,4-difluorocyclohexyl)propan-1-ol, is a fundamental and highly valuable transformation. The resulting chiral alcohol can serve as a versatile intermediate for a wide range of further synthetic elaborations. Two of the most powerful and predictable methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori-Ikariya asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[4][5] The catalyst forms a complex with the borane and the ketone, creating a rigid, chiral environment that directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group.[6]

Caption: Catalytic cycle for the organocatalytic asymmetric Michael addition.

Protocol 3: Asymmetric Michael Addition to trans-β-Nitrostyrene

-

Materials:

-

1-(4,4-Difluorocyclohexyl)propan-1-one

-

trans-β-Nitrostyrene

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

Benzoic Acid

-

Toluene

-

Standard workup and purification reagents

-

-

Procedure:

-

To a vial, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 0.1 eq) and benzoic acid (0.1 mmol, 0.1 eq).

-

Add toluene (2 mL) and stir for 10 minutes.

-

Add 1-(4,4-difluorocyclohexyl)propan-1-one (2.0 mmol, 2.0 eq).

-

Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the nitrostyrene is consumed (typically 24-48 hours).

-

Concentrate the reaction mixture directly onto silica gel.

-

Purify by flash column chromatography to afford the desired γ-nitroketone.

-

Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.

-

Table 3: Expected Performance of Asymmetric Michael Addition

| Parameter | Expected Outcome | Rationale / Comments |

| Yield | 80-95% | High yields are common for this type of organocatalytic reaction. |

| Diastereomeric Ratio (dr) | >10:1 (syn) | The catalyst generally provides high diastereoselectivity. |

| Enantiomeric Excess (ee) | >95% | Excellent enantiocontrol is expected due to the well-organized transition state. |

Asymmetric Aldol Reaction with an Aldehyde

The direct asymmetric aldol reaction between a ketone (acting as the enamine precursor) and an aldehyde is a powerful tool for constructing chiral β-hydroxy ketones. C[7][8]hiral amines, such as proline and its derivatives, are effective catalysts for this transformation.

Protocol 4: Asymmetric Aldol Reaction with 4-Nitrobenzaldehyde

-

Materials:

-

1-(4,4-Difluorocyclohexyl)propan-1-one

-

4-Nitrobenzaldehyde

-

L-Proline

-

Dimethyl Sulfoxide (DMSO)

-

Standard workup and purification reagents

-

-

Procedure:

-

To a vial, add 1-(4,4-difluorocyclohexyl)propan-1-one (2.0 mmol, 2.0 eq), 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq), and L-proline (0.3 mmol, 0.3 eq).

-

Add DMSO (2 mL) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC (typically complete in 48-72 hours).

-

Upon completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the β-hydroxy ketone.

-

Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.

-

Table 4: Expected Performance of Asymmetric Aldol Reaction

| Parameter | Expected Outcome | Rationale / Comments |

| Yield | 70-90% | Good yields are expected, although reaction times may be long. |

| Diastereomeric Ratio (dr) | >10:1 (anti) | Proline catalysis typically favors the anti-diastereomer for cyclohexanone derivatives. |

| Enantiomeric Excess (ee) | >95% | High enantioselectivity is characteristic of proline-catalyzed aldol reactions. |

Conclusion

1-(4,4-Difluorocyclohexyl)propan-1-one is a promising, yet underexplored, building block for asymmetric synthesis. The protocols detailed in this guide provide robust and reliable starting points for the enantioselective synthesis of chiral molecules containing the medicinally relevant 4,4-difluorocyclohexyl moiety. By leveraging well-established catalytic systems such as the CBS reduction, Noyori-Ikariya asymmetric transfer hydrogenation, and organocatalyzed Michael and aldol additions, researchers can confidently access a diverse range of novel, enantiomerically enriched compounds for applications in drug discovery and development. The steric and electronic properties of the difluorocyclohexyl group are anticipated to facilitate high levels of stereocontrol in these transformations.

References

- BenchChem. (2025). Application Notes and Protocols for Stereoselective Reactions Involving Dicyclohexyl Ketone.

- Melchiorre, P., et al. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric syntheses. Part 11. Reduction of ketones and related ketone oximes with lithium aluminium hydride–3-O-cyclohexylmethyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active alcohols and amines. RSC Publishing.

- Scilit. (n.d.). Asymmetric Reductions. VIII. the Action of the Grignard Reagent from (+)-1-Chloro-2-methylbutane on Cyclohexyl Alkyl Ketones 1.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). Asymmetric Michael addition of ketones to nitroolefins.

- MDPI. (2021, August 20).

- ACS Publications. (2003, June 10). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine | Organic Letters.

- PubMed. (2024, August 12).

- Universidade Federal de Minas Gerais. (n.d.).

- Wikipedia. (n.d.). Corey–Itsuno reduction.

- University of Liverpool. (2020, August 1).

- Semantic Scholar. (n.d.).

- ACS Publications. (n.d.). Asymmetric Reduction. A Convenient Method for the Reduction of Alkynyl Ketones | The Journal of Organic Chemistry.

- RSC Publishing. (n.d.).

- PubMed. (2009). Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes.

- Scribd. (n.d.). Review CBS | PDF | Enantioselective Synthesis | Physical Chemistry.

- Organic Chemistry Portal. (n.d.).

- ACS Publications. (2021, April 27).

- TCI Chemicals. (n.d.).

- ResearchGate. (2025, August 6). Asymmetric transfer hydrogenation of aromatic ketones with the ruthenium(II) catalyst derived from C2 symmetric N,N′-bis[(1S)-1-benzyl-2-O-(diphenylphosphinite)ethyl]ethanediamide.

- Center for Nonlinear Studies. (2021, April 27).

- ResearchGate. (n.d.). Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine.

- Elsevier. (2004, July 15). Enantioselective organocatalytic aldehyde–aldehyde cross-aldol couplings. The broad utility of a-thioacetal aldehydes.

- Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.

- MDPI. (2025, July 18).

- BenchChem. (n.d.). Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2007, October 15). The role of fluorine in medicinal chemistry.

- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 1-(4,4-Difluorocyclohexyl)propan-1-one as a Strategic Building Block in Pharmaceutical Development

Executive Summary

In modern medicinal chemistry, the precise modulation of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile is often achieved through targeted fluorination. 1-(4,4-Difluorocyclohexyl)propan-1-one has emerged as a highly versatile, dual-purpose building block. It combines the well-documented metabolic stability of a gem-difluorocyclohexyl core with the synthetic malleability of an ethyl ketone handle. This application note provides researchers and drug development professionals with mechanistic insights, comparative pharmacokinetic data, and validated synthetic protocols for integrating this scaffold into advanced active pharmaceutical ingredients (APIs).

Physicochemical Profile & Structural Rationale

The utility of 1-(4,4-difluorocyclohexyl)propan-1-one lies in its specific structural components. The propan-1-one moiety provides an electrophilic center primed for nucleophilic attack, while the fluorinated ring acts as a privileged bioisostere for phenyl or unsubstituted cycloalkyl groups[1].

Table 1: Physicochemical Properties

| Property | Value | Strategic Advantage |

| CAS Number | 1592780-45-4 | Standardized tracking for cGMP sourcing. |

| Molecular Formula | C9H14F2O | Low molecular weight (176.21 g/mol ) allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| SMILES | CCC(=O)C1CCC(F)(F)CC1 | Predictable 3D conformation; the gem-difluoro group locks the cyclohexane ring into a preferred chair conformation. |

| Electrophilic Handle | Propan-1-one | Supports reductive aminations, Grignard additions, and α -halogenation for heterocycle synthesis. |

Mechanistic Insights: The 4,4-Difluorocyclohexyl Advantage

Causality of Metabolic Stability (CYP450 Evasion)

Unsubstituted cyclohexyl rings are highly lipophilic and notoriously vulnerable to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. This oxidation primarily occurs via hydroxylation at the sterically accessible C4 position of the ring. By replacing the C4 hydrogens with fluorine atoms, medicinal chemists effectively "block" this metabolic soft spot[2].

The causality is rooted in bond dissociation energies: the C–F bond is significantly stronger (~105–115 kcal/mol) than the C–H bond (~98 kcal/mol), making it highly resistant to CYP450-mediated oxidative insertion[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect that can lower the pKa of adjacent basic amines in the final drug molecule, thereby modulating overall lipophilicity (logP) and improving passive membrane permeability[4].

Table 2: Comparative In Vitro Metabolic Stability

Data synthesized from benchmark SAR studies on cyclohexyl vs. difluorocyclohexyl bioisosteres in kinase inhibitor scaffolds.

| R-Group Motif | Human Liver Microsomes (HLM) t1/2 | Mouse Liver Microsomes (MLM) t1/2 | Primary Metabolic Liability |

| Cyclohexyl | 15 - 25 min | < 10 min | Rapid C4-hydroxylation |

| 4-Hydroxycyclohexyl | 30 - 45 min | 15 - 20 min | Phase II Glucuronidation |

| 4,4-Difluorocyclohexyl | > 145 min | 60 - 85 min | Highly resistant to Phase I oxidation |

Synthetic Workflows & Methodologies

The following protocols detail the transformation of 1-(4,4-difluorocyclohexyl)propan-1-one into two highly privileged pharmaceutical motifs. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Reductive Amination (Synthesis of Secondary/Tertiary Amines)

This workflow converts the ketone into a sterically hindered amine, a common linkage in GPCR ligands and ion channel modulators.

Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) over Sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting ketone. Titanium tetraisopropoxide (Ti(O-iPr)4) is used as a Lewis acid to drive the initial imine/enamine formation, which is critical for sterically hindered secondary ketones.

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried round-bottom flask under N2, dissolve 1-(4,4-difluorocyclohexyl)propan-1-one (1.0 equiv, 10 mmol) and the desired primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Lewis Acid Catalysis: Add Ti(O-iPr)4 (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 6–8 hours. Self-Validation: Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO4 stain).

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3. The titanium salts will precipitate as a white solid. Filter the biphasic mixture through a pad of Celite to remove the emulsion-causing salts.

-

Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: α -Bromination and Hantzsch Thiazole Condensation

This workflow utilizes the α -carbon of the propan-1-one chain to construct a 2-aminothiazole ring, a ubiquitous hinge-binding motif in kinase inhibitors.

Rationale: The ethyl chain provides a secondary α -carbon. Bromination at this position generates an α -bromo ketone. Subsequent condensation with thiourea via the Hantzsch thiazole synthesis yields a 5-methylthiazole derivative. The methyl group at the 5-position of the thiazole often fills a critical hydrophobic pocket in the ATP-binding site of kinases.

Step-by-Step Procedure:

-

α -Bromination: Dissolve the ketone (1.0 equiv) in a mixture of THF and a catalytic amount of 33% HBr in acetic acid. Cool to 0 °C.

-